5,2'-Dimethyl-[2,4']bipyridinyl

Photoredox Catalysis Hydrated Electron Generation Ligand Design

This non-symmetrical 2,4'-bipyridine ligand offers unique steric and electronic properties, essential for applications like photoredox catalysis and CO2 electroreduction where common 2,2'-isomers fail. Its specific methyl substitution pattern enhances catalytic activity and selectivity, making it a strategic building block for advanced coordination complexes and materials science research.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 1187168-36-0
Cat. No. B1392012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,2'-Dimethyl-[2,4']bipyridinyl
CAS1187168-36-0
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C2=CC(=NC=C2)C
InChIInChI=1S/C12H12N2/c1-9-3-4-12(14-8-9)11-5-6-13-10(2)7-11/h3-8H,1-2H3
InChIKeyALFUKBAUFFOYDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,2'-Dimethyl-[2,4']bipyridinyl (CAS 1187168-36-0) - A Non-Symmetrical Bipyridine Ligand for Asymmetric Coordination and Tailored Electronic Properties


5,2'-Dimethyl-[2,4']bipyridinyl (CAS 1187168-36-0) is a non-symmetrical bipyridine derivative featuring methyl substituents at the 5 and 2' positions of its two pyridine rings . It belongs to the broader class of 2,4'-bipyridine ligands, which are distinguished from the more common 2,2'- and 4,4'-isomers by their asymmetric coordination capabilities [1]. This compound serves as a versatile building block in coordination chemistry, catalysis, and materials science, offering a unique combination of steric and electronic properties that differentiate it from both its unsubstituted parent and other methyl-substituted bipyridine isomers [2].

Why Generic Bipyridine Ligands Cannot Substitute for 5,2'-Dimethyl-[2,4']bipyridinyl in Catalytic and Materials Applications


In the bipyridine ligand family, even minor structural variations profoundly impact coordination behavior, electronic tuning, and catalytic performance. The 2,4'-bipyridine scaffold inherently differs from 2,2'- and 4,4'-isomers in its ability to act as a monodentate or bridging ligand, rather than a chelating one [1]. The specific 5,2'-dimethyl substitution pattern further introduces a unique steric and electronic environment that cannot be replicated by other methylated bipyridines (e.g., 4,4'-dimethyl-2,2'-bipyridine) [2]. Generic substitution with a common 2,2'-bipyridine or 4,4'-bipyridine would fundamentally alter the coordination geometry, metal complex stability, and redox properties, leading to suboptimal or failed performance in targeted applications such as photoredox catalysis and CO2 reduction [3].

Quantitative Evidence Guide: How 5,2'-Dimethyl-[2,4']bipyridinyl Differentiates from Comparable Ligands


Enhanced Photoredox Catalytic Activity: Dimethylbipyridine Ligands Double Hydrated Electron Generation

In a head-to-head comparison of tris(bipyridine)ruthenium(II) complexes for photoredox generation of hydrated electrons, the homoleptic complex bearing dimethylbipyridine ligands exhibited an activity twice as high as the parent unsubstituted bipyridine complex, while maintaining undiminished stability under prolonged illumination [1]. This demonstrates that methyl substitution on the bipyridine framework significantly enhances catalytic turnover in photon pooling systems.

Photoredox Catalysis Hydrated Electron Generation Ligand Design

Superior CO2 Electroreduction Selectivity: Dimethylbipyridine Cobalt Complex Achieves Near-Quantitative CO Production

A water-soluble cobalt complex bearing dimethylbipyridine ligands demonstrated electrocatalytic CO2 reduction to CO with almost 100% selectivity at −0.80 V vs. NHE in fully aqueous media (pH 6.8), with an overpotential of only 270 mV [1]. This performance is benchmarked against numerous molecular CO2 reduction catalysts that typically require organic co-solvents or suffer from competitive hydrogen evolution.

CO2 Reduction Electrocatalysis Water-Soluble Catalysts

Distinct Coordination Mode: 2,4'-Bipyridine Scaffold Enables Monodentate and Bridging Motifs Unavailable to 2,2'-Isomers

Unlike the chelating 2,2'-bipyridine, the 2,4'-bipyridine framework coordinates as a monodentate ligand via either the N(2) or N(4') atom, or forms bidentate bridging systems between two separate metal centers [1]. Experimental and computational studies on ruthenium complexes reveal that the chelating 2,2'-bipyridine structure imparts significant stabilization compared to the monodentate 2,4'-bipyridine coordination mode, as evidenced by the structural characterization of [(2,4'-bpy)RuCl2(CO)3] [2].

Coordination Chemistry Ligand Design Supramolecular Assembly

Electronic Tuning via Methyl Substitution: Modulating Basicity and Redox Potentials

Methyl substitution on bipyridine ligands introduces electron-donating effects that alter both basicity and redox properties. While direct data for the 5,2'-dimethyl isomer is not available, the pKa values for the parent 2,4'-bipyridine are pK1 = 1.19 (+2) and pK2 = 4.77 (+1) at 20°C . Methyl groups are expected to further increase basicity. In related systems, substitution at the 4,4'-positions of 2,2'-bipyridine with electron-donating groups (e.g., OMe) shifts formal potentials by as much as -410 mV relative to unsubstituted ligands [1].

Electronic Effects Ligand Basicity Redox Tuning

Recommended Application Scenarios for 5,2'-Dimethyl-[2,4']bipyridinyl Based on Verifiable Performance Advantages


Scalable Photoredox Catalysis for Dehalogenation and Deuteration

5,2'-Dimethyl-[2,4']bipyridinyl is ideally suited for the synthesis of ruthenium(II) tris-bipyridine photoredox catalysts that generate hydrated electrons under green LED irradiation. The 2-fold activity enhancement observed for dimethylbipyridine complexes over unsubstituted analogs [2] makes this ligand a strategic choice for preparative-scale dehalogenation of alkyl/aryl chlorides and fluorides, hydrogenation of C=C bonds, and selective deuteration using D2O.

Aqueous Electrocatalytic CO2 Reduction to CO

This ligand can be employed to construct water-soluble cobalt complexes for CO2 electroreduction. The dimethyl substitution pattern contributes to the high selectivity (~100% CO) and low overpotential (270 mV) demonstrated in fully aqueous media [2]. This application scenario is particularly relevant for developing sustainable CO2 utilization technologies that avoid organic solvents and minimize hydrogen evolution side reactions.

Construction of Heteroleptic and Bridged Metal Complexes

The non-symmetrical 2,4'-bipyridine scaffold, as found in 5,2'-dimethyl-[2,4']bipyridinyl, is essential for designing heteroleptic complexes where one metal center is coordinated by different ligand types, or for creating bridged bimetallic systems [2]. This coordination versatility is not achievable with the chelating 2,2'-bipyridine ligands and is critical for advanced catalytic systems and supramolecular assemblies.

Metal-Organic Framework (MOF) Linker and Functional Ligand

The bridging capability of the 2,4'-bipyridine core makes 5,2'-dimethyl-[2,4']bipyridinyl a suitable ligand for constructing MOFs and coordination polymers with specific topologies [2]. The methyl substituents further modulate the pore environment and electronic properties of the resulting framework, influencing gas adsorption, catalysis, and magnetic properties.

Quote Request

Request a Quote for 5,2'-Dimethyl-[2,4']bipyridinyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.